![molecular formula C75H62 B12612018 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene]) CAS No. 875574-51-9](/img/structure/B12612018.png)
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) is a complex organic compound known for its unique structural properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structure allows for efficient charge transport and light emission, making it a valuable material in advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) typically involves multiple steps, starting with the preparation of the fluorene core. One common method involves the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene . This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to form the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can be performed using reagents such as bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products
科学研究应用
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and photodynamic therapy.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
作用机制
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) involves its ability to efficiently transport charge and emit light. The compound’s unique structure allows for the delocalization of electrons, facilitating efficient charge transport. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light. The molecular targets and pathways involved include the interaction with electron and hole transport layers, leading to the recombination of charge carriers and light emission.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: A precursor in the synthesis of the target compound.
9,9-Dihexylfluorene-2,7-diboronic acid: Another related compound used in similar applications.
Uniqueness
What sets 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) apart is its enhanced stability and efficiency in charge transport and light emission. Its unique spirobi[fluorene] structure provides superior thermal and photochemical stability, making it a preferred choice for high-performance optoelectronic devices.
属性
CAS 编号 |
875574-51-9 |
|---|---|
分子式 |
C75H62 |
分子量 |
963.3 g/mol |
IUPAC 名称 |
2-[9,9-dihexyl-7-(9,9'-spirobi[fluorene]-2-yl)fluoren-2-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H62/c1-3-5-7-21-43-73(44-22-8-6-4-2)69-45-49(51-37-41-61-57-27-13-19-33-67(57)74(71(61)47-51)63-29-15-9-23-53(63)54-24-10-16-30-64(54)74)35-39-59(69)60-40-36-50(46-70(60)73)52-38-42-62-58-28-14-20-34-68(58)75(72(62)48-52)65-31-17-11-25-55(65)56-26-12-18-32-66(56)75/h9-20,23-42,45-48H,3-8,21-22,43-44H2,1-2H3 |
InChI 键 |
WTGYLPYFFQLHJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=C1C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
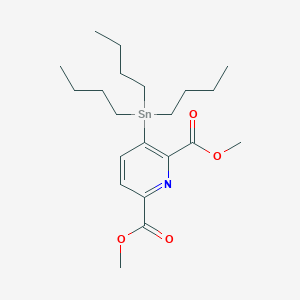
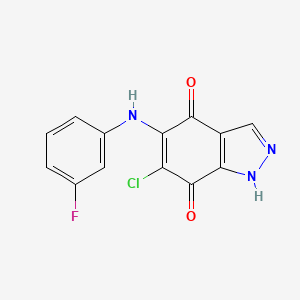
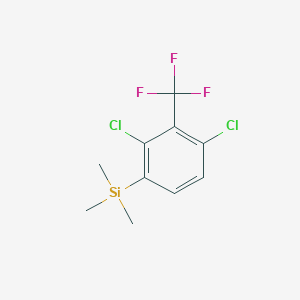
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
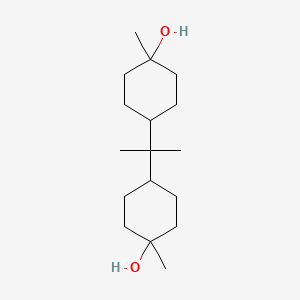
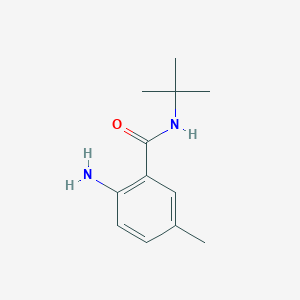
![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
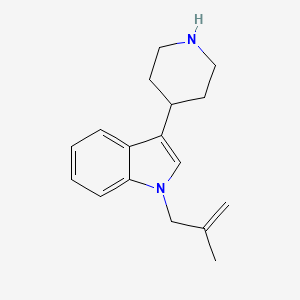
![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
